2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Description
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyridine ring with a carbonitrile group
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-8-12-4-3-7-18-16(12)20-9-13(10-20)21-11-19-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNWNVZHXUGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the pyridine ring with a carbonitrile group is incorporated through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring can enhance the binding affinity and specificity of the compound, while the pyridine carbonitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like thiabendazole and omeprazole, which have similar core structures but different functional groups.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in other structural aspects.
Pyridine carbonitrile derivatives: Compounds like nicotinonitrile have similar pyridine carbonitrile groups but lack the benzimidazole and azetidine rings.
Uniqueness
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct moieties: benzimidazole, azetidine, and pyridine carbonitrile. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
